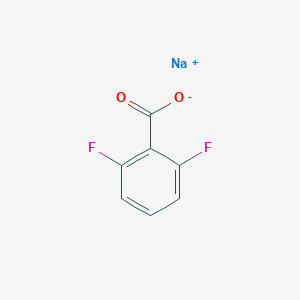

sodium;2,6-difluorobenzoate

Description

The compound sodium;2,6-difluorobenzoate (B1233279), the sodium salt of 2,6-difluorobenzoic acid, is an important organic intermediate. guidechem.com Its chemical structure, featuring a benzoate (B1203000) backbone with two fluorine atoms at the 2 and 6 positions, makes it a valuable building block in various scientific fields. lookchem.comcymitquimica.com The parent compound, 2,6-difluorobenzoic acid, is a white crystalline solid and serves as a key precursor in the synthesis of its salt and other derivatives. guidechem.comlookchem.com

Table 1: Properties of Sodium;2,6-difluorobenzoate

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 6185-28-0 | bldpharm.comsinfoobiotech.comsynquestlabs.com |

| Molecular Formula | C₇H₃F₂NaO₂ | bldpharm.comsinfoobiotech.com |

| Molecular Weight | 180.08 g/mol | sinfoobiotech.com |

Properties

IUPAC Name |

sodium;2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAGNHHXPUCREY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Organometallic Investigations of 2,6 Difluorobenzoate Ligands

Transition Metal Complexes Featuring 2,6-Difluorobenzoate (B1233279)

The coordination of 2,6-difluorobenzoate to transition metals is an area of interest for understanding how ligand modifications can tune the properties of the resulting complexes. However, detailed structural and synthetic studies for many first-row transition metals remain limited in the available scientific literature.

While the coordination chemistry of copper(II) with various carboxylate ligands is extensive, specific studies detailing the synthesis and structural characterization of copper(II) complexes featuring the 2,6-difluorobenzoate ligand are not widely reported. Generally, copper(II) carboxylates are known to form a variety of structural motifs, most famously the dimeric "paddle-wheel" structure, where four carboxylate ligands bridge two copper(II) centers. These structures can also feature axial ligands, often solvent molecules, coordinating to the copper ions. The electronic and steric influence of the ortho-fluoro substituents on the benzoate (B1203000) ring would be expected to impact the formation and properties of such structures, potentially leading to variations in Cu-Cu distances and magnetic coupling.

Detailed investigations into the geometric and electronic structures of Cobalt(II) complexes specifically with 2,6-difluorobenzoate ligands are sparse in the literature. Cobalt(II), with its d⁷ electron configuration, can adopt various coordination geometries, including tetrahedral and octahedral, which are often distinguishable by their electronic spectra and magnetic properties. The ligand field environment created by the 2,6-difluorobenzoate ligands would determine the splitting of the d-orbitals and, consequently, the electronic and magnetic behavior of the complex. The electron-withdrawing nature of the fluorine atoms is expected to influence the ligand field strength.

Organometallic Systems Incorporating 2,6-Difluorobenzoate

The use of 2,6-difluorobenzoate in organometallic chemistry has led to the formation of unique supramolecular structures.

A notable example of 2,6-difluorobenzoate in organometallic chemistry is the formation of a unique macrocyclic tetramer with tri-n-butyltin(IV). The X-ray crystal structure of tri-n-butyltin 2,6-difluorobenzoate revealed a 16-membered Sn₄C₄O₈ ring. In this structure, the five-coordinate tin atoms exhibit distorted trigonal bipyramidal geometries. The three butyl groups occupy the equatorial positions, while the 2,6-difluorobenzoate ligands act as bidentate bridging units, occupying the apical positions to link the tin atoms. Each tin atom is coordinated to two oxygen atoms from two different carboxylate ligands, with one strong Sn-O bond and one weaker Sn-O interaction. In solution, however, the structure is reported to be monomeric with a tetrahedral tin atom. The formation of this macrocyclic structure is influenced by both steric and electronic effects of the ligands.

Interactive Data Table: Selected Bond Parameters for Tri-n-butyltin 2,6-Difluorobenzoate Tetramer

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Sn Coordination Geometry | Distorted Trigonal Bipyramidal |

| Sn-O (covalent) Bond Length (Å) | 2.199(3) |

| Sn-O (dative) Bond Length (Å) | 2.524(3) |

| O-Sn-O Angle (°) | 173.5(2) |

Ligand Field Effects and Geometric Consequences of 2,6-Difluoro Substitution

The substitution of hydrogen with fluorine atoms on the benzoate ring has significant electronic consequences. Fluorine is a highly electronegative element, which imparts a strong inductive electron-withdrawing effect (-I). This effect can lower the energy of the ligand's molecular orbitals.

In the context of ligand field theory, the electron-withdrawing nature of the ortho-fluoro substituents in 2,6-difluorobenzoate is expected to decrease the electron density on the carboxylate oxygen atoms. This modification can influence the ligand field strength, which in turn affects the d-orbital splitting in transition metal complexes. A study on diruthenium(II, II) complexes with various fluorinated and chlorinated benzoates demonstrated that ortho-substituents have a pronounced effect on the redox potential, which is related to the HOMO energy level of the complex. This highlights that both steric and electronic effects stemming from the 2,6-difluoro substitution can significantly tune the electronic properties of the resulting metal complexes. The steric bulk of the two ortho-fluorine atoms can also impose geometric constraints, influencing the coordination geometry and potentially favoring certain structural arrangements over others.

Computational Chemistry and Theoretical Modeling of 2,6 Difluorobenzoate Systems

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecular systems like 2,6-difluorobenzoate (B1233279).

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) has been utilized to investigate the 2,6-difluorobenzoate anion, often in the context of its role as a substrate in chemical reactions. Small-scale DFT calculations have been employed to inform substrate choices in studies of decarboxylative cross-coupling reactions involving potassium 2,6-difluorobenzoate. whiterose.ac.uk These calculations help in understanding the electronic properties that influence the reactivity of the compound.

In a different context, the structural parameters of the 2,6-difluorobenzoate ligand have been determined experimentally through single-crystal X-ray diffraction of its copper(II) complex, tetrakis(μ-2,6-difluorobenzoato-κO:O′)bis[aquacopper(II)]. researchgate.net While coordination to a metal center alters the electronic structure, these experimental geometries provide a robust starting point for accurate ground-state calculations of the isolated anion. The observed planarity and bond lengths in the coordinated state offer a valuable reference for theoretical models. For instance, in this complex, the dihedral angle between the benzene (B151609) ring and the carboxylate group is significant, which is a key parameter for computational investigation. researchgate.net

Table 1: Selected Bond Lengths and Angles for Coordinated 2,6-Difluorobenzoate researchgate.net

| Parameter | Bond | Value (Å or °) |

| Bond Length | C-C (ring, avg.) | ~1.38 |

| C-F (avg.) | ~1.35 | |

| C-C (to carboxylate) | ~1.50 | |

| C-O (avg.) | ~1.25 | |

| Bond Angle | F-C-C (avg.) | ~119 |

| O-C-O | ~125 |

Note: Data is derived from the crystal structure of a dinuclear copper(II) complex and represents the geometry of the ligand in a coordinated state.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. For 2,6-difluorobenzoate, the HOMO is expected to be localized primarily on the carboxylate group, which is the site of electron donation in many chemical reactions. The LUMO is likely a π* orbital distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations are essential for determining the energies of these orbitals and the magnitude of the gap, providing a quantitative measure of the electronic characteristics of the 2,6-difluorobenzoate anion.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For 2,6-difluorobenzoate, theoretical calculations of its infrared (IR) spectrum can help assign the vibrational modes observed experimentally. For example, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻), as well as the C-F stretching and benzene ring vibrations, can be calculated. The FTIR spectrum for potassium 2,6-difluorobenzoate is available in the literature, providing a basis for comparison with theoretical predictions. whiterose.ac.uk

Conformational Analysis and Intermolecular Interactions

Table 2: Observed Intermolecular Interactions in a Crystal Containing 2,6-Difluorobenzoate researchgate.net

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | O-H (water) | O (carboxylate) | 2.831(1) |

| Hydrogen Bond | O-H (water) | F (fluoro) | - |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.6097(6) |

Note: Data is derived from the crystal structure of a dinuclear copper(II) complex.

Applications of 2,6 Difluorobenzoate Derivatives in Advanced Materials and Catalysis

Materials Science Applications

The unique properties of 2,6-difluorobenzoate (B1233279) derivatives, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them valuable components in the design of advanced materials.

Functional Polymers and Coatings with Enhanced Properties

Derivatives of 2,6-difluorobenzoic acid can be utilized as monomers in the synthesis of high-performance polymers. For instance, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, a derivative of 2,6-difluorobenzoate, has been synthesized and used as a monomer for creating aromatic proton-conducting ionomers. nih.govresearchgate.netsci-hub.se These polymers, such as poly(arylene ether) and poly(arylene sulfide), are of significant interest for applications in fuel cell proton-exchange membranes due to their high thermal and chemical stability. nih.govresearchgate.net The incorporation of the sulfobenzoyl group provides the desired proton conductivity, while the fluorinated aromatic backbone ensures the robustness of the polymer.

The synthesis of such functionalized monomers can be achieved through a one-pot reaction involving the lithiation of 1,3-difluorobenzene (B1663923) and subsequent reaction with 2-sulfobenzoic acid cyclic anhydride. sci-hub.se The resulting monomer can then be polymerized to yield high-molecular-weight polymers. nih.govresearchgate.net The properties of the final polymer, such as proton conductivity and water uptake, can be tailored by controlling the degree of sulfonation and the polymer's molecular architecture.

Below is a table summarizing the properties of a poly(arylene ether) synthesized using a 2,6-difluoro-2'-sulfobenzophenone derivative:

| Property | Value | Reference |

| Monomer | Lithium 2,6-difluoro-2'-sulfobenzophenone | nih.govresearchgate.netsci-hub.se |

| Polymer Type | Poly(arylene ether) | nih.gov |

| Proton Conductivity (80 °C) | 150 mS/cm | sci-hub.se |

| Application | Proton-Exchange Membranes for Fuel Cells | nih.govresearchgate.net |

Optoelectronic Materials Development (e.g., Light-Emitting Devices, Photovoltaics)

While direct applications of sodium;2,6-difluorobenzoate in optoelectronic materials are not extensively documented, the introduction of fluorine atoms into organic semiconductors is a well-established strategy to tune their electronic properties. Fluorination can lower the HOMO and LUMO energy levels of a material, which can improve its air stability and charge-injection properties in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Dibenzofulvene derivatives, for example, have been investigated for their potential in photovoltaic and organic electronics applications. mdpi.com The strategic placement of fluorine atoms on the aromatic rings of such molecules can influence their thermal, electrochemical, and optical properties. mdpi.com It is plausible that 2,6-difluorobenzoate derivatives could be incorporated into larger conjugated systems to create novel materials for optoelectronic applications. The electron-withdrawing nature of the fluorine atoms could be exploited to fine-tune the energy levels and improve the performance and stability of such devices.

Magnetic Materials Research

In the field of magnetic materials, metal-organic frameworks (MOFs) have emerged as a promising class of materials with tunable magnetic properties. researchgate.netebrary.netbohrium.com These materials consist of metal ions or clusters connected by organic linkers. The choice of the organic linker plays a crucial role in determining the magnetic interactions between the metal centers.

Recent research has shown that fluorinated ligands can be used in the synthesis of MOFs. For instance, 2,6-difluorobenzoic acid has been used as a modulator in the synthesis of rare-earth cluster-based MOFs. nih.gov The use of fluorinated modulators can lead to the formation of new building units and influence the final structure and properties of the MOF. nih.gov

Furthermore, lanthanide complexes with fluorinated benzoate (B1203000) ligands have been synthesized and their magnetic and luminescent properties investigated. researchgate.netresearchgate.netnih.govnih.gov The coordination of lanthanide ions with ligands such as 2-fluorobenzoic acid or 2,4-difluorobenzoic acid can lead to complexes with interesting magnetic behaviors, including single-molecule magnet (SMM) properties. researchgate.netnih.gov The strong spin-orbit coupling of lanthanide ions, combined with the specific ligand field imposed by the fluorinated benzoate ligands, can result in a large magnetic anisotropy, which is a prerequisite for SMM behavior. While specific studies on 2,6-difluorobenzoate-based magnetic MOFs are limited, the existing research on similar fluorinated ligands suggests that it could be a valuable component for designing new magnetic materials.

Catalytic Transformations

The electronic and steric properties of 2,6-difluorobenzoate can be beneficial in the design of catalysts for various chemical transformations.

Copolymerization Reactions (e.g., Carbon Dioxide/Epoxide Coupling)

The copolymerization of carbon dioxide (CO2) and epoxides to produce polycarbonates is a significant area of green chemistry. This reaction is typically catalyzed by metal complexes, with zinc-based catalysts being particularly effective. epa.govnih.govresearchgate.netscispace.com The ligand environment around the metal center is critical for the activity and selectivity of the catalyst.

While there is no direct report on the use of 2,6-difluorobenzoate as a ligand in these systems, it is known that the electronic and steric properties of the ligands play a crucial role. For instance, zinc β-diiminate complexes have been extensively studied for this reaction. epa.gov The substituents on the ligand can be varied to fine-tune the catalyst's performance. The electron-withdrawing fluorine atoms in a 2,6-difluorobenzoate ligand could potentially increase the Lewis acidity of the zinc center, which might enhance its activity towards epoxide activation. However, the steric bulk of the ortho-fluorine atoms could also influence the coordination of the monomers and the rate of the polymerization.

The table below summarizes key features of zinc-catalyzed CO2/epoxide copolymerization:

| Catalyst Type | Key Features | References |

| Zinc β-diiminate complexes | Well-defined, high activity, and control over polymer properties. | epa.gov |

| Zinc phenoxide catalysts | High turnover capabilities. | nih.gov |

| Simple zinc organyls (R2Zn) | Efficient in the absence of a co-catalyst. | nih.govscispace.com |

Catalyst Precursor Design and Mechanistic Insights

Derivatives of 2,6-difluorobenzoic acid can serve as precursors for the synthesis of various metal-ligand complexes that can act as catalysts. For example, rhodium complexes are widely used in hydroformylation reactions. researchgate.netnih.govnih.govresearchgate.net The ligands coordinated to the rhodium center determine the catalyst's activity and selectivity. While not specifically documented for 2,6-difluorobenzoate, benzoate ligands, in general, can be used to synthesize catalyst precursors.

Mechanistic studies of catalytic reactions often involve investigating the role of ligands in the catalytic cycle. In palladium-catalyzed cross-coupling reactions, for example, the nature of the benzoate ligand in the precursor can influence the formation of the active catalytic species. ruhr-uni-bochum.de DFT studies have been employed to understand the mechanism of such reactions, including the role of ligands in steps like oxidative addition and reductive elimination. ruhr-uni-bochum.de A 2,6-difluorobenzoate ligand could potentially influence the stability of intermediates and the energy barriers of transition states in a catalytic cycle due to its electronic and steric properties. Further research is needed to explore the potential of 2,6-difluorobenzoate derivatives in the design of novel catalyst precursors and to gain deeper mechanistic insights into their catalytic performance.

Chemical Building Blocks for Complex Molecules

The term "chemical building blocks" refers to relatively simple molecules that can be assembled to create larger, more complex molecular structures. zyvex.comkhanacademy.orgchemistryworld.com These foundational units are essential in organic synthesis for producing a wide array of compounds, from pharmaceuticals to agrochemicals. Derivatives of 2,6-difluorobenzoate serve as versatile building blocks due to the presence of the difluorinated benzene (B151609) ring, which imparts unique chemical properties and reactivity.

2,6-Difluorobenzoic acid, the parent compound of sodium 2,6-difluorobenzoate, is a key starting material in the synthesis of numerous complex molecules. lookchem.com Its structure is a component of several insecticides and is also a degradation product of compounds like diflubenzuron. chemsrc.com The reactivity of the carboxylic acid group, combined with the electronic effects of the two fluorine atoms on the aromatic ring, makes it a valuable synthon for creating elaborate chemical architectures.

Researchers have utilized 2,6-difluorobenzoate derivatives to construct sophisticated molecules with specific biological or material functions. For instance, 2,6-difluorobenzoic acid has been used as a precursor in a multi-step synthesis to create a novel PET agent for imaging B-Raf(V600E), a protein implicated in certain cancers. chemsrc.com Another derivative, 2,6-difluorobenzyl bromide, is an important pharmaceutical intermediate used to synthesize rufinamide, an anti-epileptic drug. google.com The synthesis of various benzoylphenylurea derivatives, a class of insecticides, also relies on intermediates derived from 2,6-difluorobenzoic acid. chemsrc.com Furthermore, derivatives incorporating a hydrazide-hydrazone structure have been investigated for their potential anti-cancer properties. researchgate.net

The conversion of 2,6-difluorobenzoic acid into other forms, such as methyl 2,6-difluorobenzoate, provides further synthetic pathways for building complex structures. sigmaaldrich.com These examples highlight the role of the 2,6-difluorobenzoate scaffold as a fundamental component in the assembly of larger, high-value molecules.

Table 1: Physicochemical Properties of Sodium 2,6-difluorobenzoate

| Property | Value |

|---|---|

| CAS Number | 6185-28-0 |

| Molecular Formula | C7H3F2NaO2 ambeed.com |

| Molecular Weight | 180.08 g/mol ambeed.com |

| InChI Key | NSAGNHHXPUCREY-UHFFFAOYSA-M ambeed.com |

| SMILES Code | O=C([O-])C1=C(F)C=CC=C1F.[Na+] ambeed.com |

Table 2: Examples of Complex Molecules Synthesized from 2,6-Difluorobenzoate Derivatives

| Building Block Derivative | Complex Molecule Synthesized | Application Area |

|---|---|---|

| 2,6-Difluorobenzoic acid | 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide chemsrc.com | Potential PET agent for cancer imaging chemsrc.com |

| 2,6-Difluorobenzyl bromide | Rufinamide google.com | Pharmaceutical (Anti-epileptic) google.com |

| 2,6-Difluorobenzoyl isocyanate | Benzoylphenylurea derivatives chemsrc.com | Agrochemical (Insecticide) chemsrc.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| Sodium 2,6-difluorobenzoate | 6185-28-0 |

| 2,6-Difluorobenzoic acid | 385-00-2 lookchem.comchemicalbook.comnih.gov |

| Diflubenzuron | Not specified |

| 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide | Not specified |

| 2,6-Difluorobenzyl bromide | Not specified |

| Rufinamide | Not specified |

| 2,6-Difluorobenzoyl isocyanate | Not specified |

| Methyl 2,6-difluorobenzoate | 13671-00-6 sigmaaldrich.comnih.govscbt.com |

| 2,6-difluorobenzonitrile (B137791) | 1897-52-5 chemicalbook.com |

| Hydrogen peroxide | Not specified |

Environmental Fate and Mechanistic Biotransformation Studies of 2,6 Difluorobenzoate

Biodegradation and Biotransformation Pathways

The persistence of fluorinated organic compounds in the environment is largely due to the strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. ethz.ch This stability makes compounds like 2,6-difluorobenzoate (B1233279) generally resistant to microbial degradation compared to other halogenated compounds. ethz.ch However, under certain conditions, microbial metabolism of these compounds can occur.

Research into the microbial degradation of fluorinated benzoates has revealed that some microorganisms are capable of metabolizing these compounds, although often at slow rates. The position of the fluorine atom on the benzene (B151609) ring significantly influences the biodegradability of the compound. For instance, studies on monofluorobenzoates have shown that certain bacterial strains can utilize them as a carbon source. nih.gov

The metabolic pathways for the breakdown of fluorinated benzoates often involve initial enzymatic attacks that lead to the cleavage of the aromatic ring. mdpi.com In some cases, co-metabolism is required, where the microbe utilizes another substrate for growth and energy while fortuitously degrading the fluorinated compound. nih.gov For example, the presence of a co-substrate like glucose has been shown to enhance the rate of ring cleavage of monofluorobenzoates by mixed soil populations. nih.gov Anaerobic degradation of fluorinated benzoates has also been observed in denitrifying and sulfate-reducing bacteria. researchgate.netsigmaaldrich.com

When comparing the biodegradation of fluorinated benzoates to their chlorinated, brominated, or iodinated counterparts, fluorinated compounds are typically more recalcitrant. ethz.ch This is attributed to the high stability of the C-F bond. Microbial dehalogenation, a critical step in the breakdown of many halogenated aromatic compounds, is more energetically demanding for fluorinated compounds.

Studies have shown that microbial cultures capable of degrading other halogenated benzoates may not be effective against fluorobenzoates. For example, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate-utilizing cultures have been found to be specific for fluorinated compounds and did not degrade other halogenated analogues. researchgate.net This specificity suggests that distinct enzymatic systems are required for the defluorination process. The initial dioxygenation step in the aerobic catabolism of 2-fluorobenzoate can result in the elimination of fluoride. nih.gov However, for some isomers, incomplete metabolism can lead to the formation of dead-end metabolites, such as 2-fluoro-cis,cis-muconic acid from 2- and 3-fluorobenzoate (B1230327) catabolism. nih.gov

Formation as a Metabolite in Environmental Systems (e.g., from Pesticide Degradation)

Sodium;2,6-difluorobenzoate can be formed in the environment as a degradation product of certain pesticides. A notable precursor is the insecticide diflubenzuron, a benzoylurea (B1208200) compound used to control a variety of insect pests in agriculture and forestry.

Table 1: Environmental Formation of 2,6-Difluorobenzoate

| Parent Compound | Compound Type | Formation Pathway | Environmental Compartment |

|---|

Biofumigant Research

While extensive research on the biofumigant properties of this compound is not widely documented, related compounds have been investigated for their activity against soil-borne pests. Biofumigation is a pest management strategy that involves the use of volatile compounds released from the decomposition of organic matter to suppress pathogens and nematodes.

Research into the nematicidal activity of various benzoic acid derivatives has shown that some of these compounds can be effective. For example, studies have demonstrated that compounds like 4-hydroxybenzoic acid and 3-hydroxybenzoic acid, isolated from the actinomycete Micromonospora sp., exhibit nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov This suggests that the benzoic acid scaffold can be a basis for developing new nematicides. However, specific and detailed studies focusing on the biofumigant or nematicidal potential of 2,6-difluorobenzoate are limited in the available scientific literature.

Analytical Methodologies for the Characterization and Quantification of 2,6 Difluorobenzoate in Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2,6-difluorobenzoate (B1233279) by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the 2,6-difluorobenzoate molecule. The spectra are typically recorded for the acidic form, 2,6-difluorobenzoic acid, in a suitable deuterated solvent.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons. Due to the symmetrical substitution pattern, two distinct signals are expected for the three aromatic protons. The proton at the 4-position (para to the carboxyl group) appears as a triplet of triplets, while the protons at the 3- and 5-positions appear as a doublet of doublets.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include the carboxyl carbon, the two fluorine-bearing aromatic carbons (C2/C6), the two adjacent aromatic carbons (C3/C5), the para-carbon (C4), and the ipso-carbon (C1). The signals for the fluorine-substituted carbons exhibit characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2,6-difluorobenzoic acid, a single signal is typically observed due to the chemical equivalence of the two fluorine atoms. nih.gov The chemical shift of this signal is indicative of the electronic environment of the fluorine nuclei.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 7.7 | m | H-4 |

| ¹H | ~7.0 - 7.2 | m | H-3, H-5 |

| ¹³C | ~160 - 165 | t | C2, C6 (C-F) |

| ¹³C | ~132 - 135 | t | C4 |

| ¹³C | ~112 - 115 | d | C3, C5 |

| ¹⁹F | Data varies with reference standard | F-2, F-6 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data is compiled from typical values found in spectral databases.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of 2,6-difluorobenzoic acid shows characteristic absorption bands that confirm its structure. nist.gov Key absorptions include a broad O-H stretch from the carboxylic acid group, a sharp and strong C=O (carbonyl) stretch, C-F stretching vibrations, and absorptions related to the aromatic ring. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1680-1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1600-1620 | C=C stretch (Aromatic) | Medium |

| ~1200-1300 | C-O stretch | Medium |

| ~1000-1100 | C-F stretch | Strong |

Note: The spectrum for sodium 2,6-difluorobenzoate would differ significantly, most notably by the absence of the broad O-H stretch and a shift in the carbonyl absorption to a lower wavenumber (~1550-1610 cm⁻¹) for the carboxylate anion.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 2,6-difluorobenzoate from impurities, determining its purity, and quantifying its presence in complex mixtures such as environmental or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For a non-volatile compound like 2,6-difluorobenzoic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. This often involves esterification or silylation.

A notable application is in biomonitoring, where GC-MS is used to determine 2,6-difluorobenzoic acid (2,6-DFBA) in urine as a biomarker for exposure to certain benzoylurea (B1208200) pesticides like diflubenzuron. uzh.ch In such methods, the urine sample is first purified, for instance by solid-phase extraction (SPE). The extracted 2,6-DFBA is then derivatized, for example, with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), to form a volatile silyl (B83357) ester. uzh.ch The derivatized analyte is then separated on a GC column (e.g., a 5%-phenyl-methylpolysiloxane stationary phase) and detected by a mass spectrometer. uzh.ch The mass spectrometer provides high specificity and sensitivity, allowing for confident identification based on the compound's mass spectrum and quantification even at low concentrations. uzh.chnist.gov

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of 2,6-difluorobenzoic acid. Reversed-phase (RP) HPLC is the most common mode used for this purpose. sielc.com

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. sci-hub.se The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like phosphoric or formic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsci-hub.se Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of 2,6-difluorobenzoate absorbs UV light. A diode array detector (DAD) can be used to obtain the full UV spectrum, which aids in peak identification and purity assessment. tandfonline.com This method allows for the separation of 2,6-difluorobenzoic acid from its synthesis-related impurities and degradation products, making it indispensable for quality control and stability studies. ekb.eg The technique is also applied for the trace analysis of fluorinated benzoic acids in environmental water samples from reservoirs. sci-hub.setandfonline.com

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been applied to 2,6-difluorobenzoic acid to elucidate its crystal structure. nih.gov

The analysis reveals detailed information, including bond lengths, bond angles, and intermolecular interactions. For 2,6-difluorobenzoic acid, the crystal structure shows that the molecules form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif. nih.gov The study also determined the dihedral angle between the plane of the benzene (B151609) ring and the carboxylate group to be 33.70 (14)°. nih.gov These dimers are further linked into sheets by C—H⋯F hydrogen bonds. nih.gov This detailed structural information is invaluable for understanding the physical properties of the compound and its behavior in the solid state. The crystal structure of 2,6-difluorobenzoic acid belongs to the monoclinic space group P2₁/c. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.6517 (4) |

| b (Å) | 14.1214 (15) |

| c (Å) | 12.2850 (13) |

| β (°) | 95.651 (3) |

| Volume (ų) | 630.42 (12) |

Source: Data from Wahab et al., 2010. nih.gov

Validation of Analytical Procedures in Non-Clinical Research Contexts

The validation of analytical methods is a critical process in non-clinical research, ensuring that the data generated are reliable, reproducible, and fit for their intended purpose. scielo.brresearchgate.net This process involves a series of experiments designed to verify that a specific analytical procedure used for the quantification of an analyte, such as 2,6-difluorobenzoate, in a biological matrix meets predefined acceptance criteria for performance. nih.govfda.gov For non-clinical studies conducted under Good Laboratory Practice (GLP), robust method validation is a regulatory requirement. europa.eu The fundamental parameters for validation typically include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. nih.gov

A key objective is to demonstrate that the analytical procedure is suitable for its intended use, whether for pharmacokinetic, toxicokinetic, or metabolism studies. europa.eufda.gov The validation process must be rigorous enough to ensure that any variability in the analytical results is due to the actual concentration of the analyte in the sample rather than an artifact of the analytical method. nih.gov

A specific example of a validated method for non-clinical research is the determination of 2,6-difluorobenzoic acid (2,6-DFBA), the metabolite of various 2,6-difluorosubstituted benzoylurea compounds, in urine. uzh.ch An analytical method using gas chromatography with mass-spectrometric detection (GC-MS) following derivatization has been developed and thoroughly validated for this purpose. uzh.ch The procedure involves mixing urine samples with an internal standard (ISTD), followed by acidification, solid-phase extraction (SPE) for purification, and derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) before quantification by GC-MS. uzh.ch

The validation of such methods confirms their reliability through comprehensive testing of precision and accuracy.

Precision

Precision evaluates the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample under prescribed conditions. europa.euikev.org It is typically assessed at three levels: repeatability (within-day precision), intermediate precision (day-to-day precision), and reproducibility. scielo.br For the GC-MS method for 2,6-DFBA, within-day and day-to-day precision were determined by analyzing spiked urine samples at low, medium, and high concentrations. uzh.ch

Within-Day Precision: This was determined by analyzing ten spiked urine samples at each concentration level on the same day. The results, showing the relative standard deviation, are summarized below. uzh.ch

| Analyte | Spiked Concentration (µg/L) | Relative Standard Deviation (sw) [%] | Prognostic Range (u) [%] |

| 2,6-DFBA | 2.5 | 3.55 | 9.88 |

| 2,6-DFBA | 20 | 2.93 | 8.13 |

| 2,6-DFBA | 100 | 2.93 | 8.13 |

Data sourced from The MAK Collection for Occupational Health and Safety 2022, Vol 7. uzh.ch

Day-to-Day Precision: To determine intermediate precision, spiked urine samples were analyzed on five different days. uzh.ch This assesses the variations that may occur over a longer period within the same laboratory. uzh.ch

| Analyte | Spiked Concentration (µg/L) | Relative Standard Deviation (sw) [%] | Prognostic Range (u) [%] |

| 2,6-DFBA | 2.5 | 8.92 | 24.8 |

| 2,6-DFBA | 20 | 2.06 | 5.73 |

| 2,6-DFBA | 100 | 1.58 | 4.40 |

Data sourced from The MAK Collection for Occupational Health and Safety 2022, Vol 7. uzh.ch

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (or an accepted reference value). ikev.org It is often determined by analyzing samples spiked with a known concentration of the analyte and calculating the percentage recovery. researchgate.net For the 2,6-DFBA method, accuracy was calculated from the data used to determine day-to-day precision. The recovery rates were determined after accounting for a background concentration of 1.5 µg/L in the pooled urine used for validation. uzh.ch

| Analyte | Spiked Concentration (µg/L) | Mean Concentration Found (µg/L) | Recovery Rate [%] |

| 2,6-DFBA | 2.5 | 2.5 | 100 |

| 2,6-DFBA | 20 | 20.3 | 102 |

| 2,6-DFBA | 100 | 97.4 | 97.4 |

Data sourced from The MAK Collection for Occupational Health and Safety 2022, Vol 7. uzh.ch

Other critical validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. scielo.brgmp-compliance.org For the GC-MS method, selectivity is inherent in the combination of chromatographic separation and mass spectrometric detection. uzh.ch

Calibration Curve: This demonstrates the relationship between the instrumental response and the known concentration of the analyte. gmp-compliance.org The GC-MS method for 2,6-DFBA utilizes a calibration curve prepared from standard solutions in pooled urine. uzh.ch

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Stability: This ensures that the analyte concentration does not change during the entire process, from sample collection to analysis. researchgate.net For the 2,6-DFBA method, quality control materials were found to be stable for at least six months at -20 °C. uzh.ch

The successful validation of these parameters demonstrates that the analytical procedure is reliable and suitable for its intended purpose in a non-clinical research setting, providing confidence in the integrity of the study data. nih.gov

Q & A

Basic: What are the optimal synthetic routes for sodium 2,6-difluorobenzoate, and how can yield be maximized?

Methodological Answer:

Sodium 2,6-difluorobenzoate is typically synthesized via esterification of 2,6-difluorobenzoic acid followed by neutralization with sodium hydroxide. A high-yield approach involves reacting 2,6-difluorobenzoic acid with alcohols (e.g., allyl alcohol) under catalytic acid conditions, achieving >95% yield . Key parameters include:

- Catalyst selection : Use of p-toluenesulfonic acid or trifluoroacetic anhydride.

- Temperature control : Maintain 80–100°C for ester formation.

- Neutralization : Add NaOH in stoichiometric excess (1.1–1.2 eq) to ensure complete salt formation.

Data Table :

| Reaction Step | Yield (%) | Key Conditions |

|---|---|---|

| Esterification | 99 | 80°C, 12h, TFA catalyst |

| Neutralization | 98 | 0.1M NaOH, RT, 2h |

Advanced: How do spectroscopic techniques (NMR, IR) resolve structural ambiguities in sodium 2,6-difluorobenzoate derivatives?

Methodological Answer:

- ¹H/¹³C-NMR : Fluorine atoms induce splitting patterns. For example, the benzoate ring protons exhibit coupling constants (²J₃-F = 8–10 Hz) due to adjacent fluorine atoms. Aromatic protons resonate at δ 7.2–7.5 ppm, while sodium counterion effects shift carboxylate signals to δ 165–170 ppm in ¹³C-NMR .

- IR Spectroscopy : The asymmetric COO⁻ stretch appears at 1560–1580 cm⁻¹, and symmetric stretches at 1400–1420 cm⁻¹. Fluorine substituents reduce symmetry, broadening absorption bands .

Application : Compare experimental data with DFT-calculated spectra to validate structural assignments.

Basic: What are the solubility and stability profiles of sodium 2,6-difluorobenzoate in aqueous and organic solvents?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; methanol: ~30 mg/mL). Limited solubility in nonpolar solvents (e.g., hexane: <1 mg/mL) due to ionic character .

- Stability : Stable under inert atmospheres (N₂/Ar) but hydrolyzes in acidic conditions (pH <3). Store at 4°C in desiccated environments to prevent hygroscopic degradation .

Advanced: How can computational modeling (DFT, MD) predict sodium 2,6-difluorobenzoate’s reactivity in coordination chemistry?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Fluorine atoms lower LUMO energy, enhancing electrophilicity at the carboxylate group .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict ligand exchange kinetics in metal complexes (e.g., Co(II) or Cd(II) systems). Solvent polarity correlates with dissociation rates of the benzoate ligand .

Basic: What analytical methods quantify sodium 2,6-difluorobenzoate purity, and how are interferences mitigated?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water with 0.1% formic acid. Retention time: ~5.2 min .

- Titrimetry : Acid-base titration with 0.1M HCl (phenolphthalein indicator). Correct for carbonate impurities by degassing samples with N₂ before analysis .

Advanced: What mechanistic insights explain contradictory catalytic activity data in sodium 2,6-difluorobenzoate-based metal-organic frameworks (MOFs)?

Methodological Answer:

Discrepancies arise from variations in:

- Ligand Coordination Modes : Fluorine substituents alter binding geometry (monodentate vs. bidentate), affecting MOF porosity and redox activity .

- Electron-Transfer Pathways : In MOFs like [{Ru₂(2,6-F₂PhCO₂)₄}₂(BTDA-TCNQ)], guest molecules (e.g., I₂) modulate magnetic properties via host-guest electron transfer (HGET). Conflicting reports may stem from differences in guest loading ratios .

Experimental Design : Use XAS (X-ray absorption spectroscopy) to track Ru oxidation states and SQUID magnetometry to correlate HGET with magnetic phase transitions .

Basic: How does sodium 2,6-difluorobenzoate compare to other fluorobenzoate salts in thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, lower than non-fluorinated analogs (e.g., sodium benzoate: 300°C) due to weaker C-F bonds .

- DSC : Endothermic peak at 180°C corresponds to loss of crystalline water. Anhydrous forms decompose exothermically above 240°C .

Advanced: What strategies address reproducibility challenges in synthesizing sodium 2,6-difluorobenzoate-coordinated polymers?

Methodological Answer:

- Crystallization Control : Use slow diffusion methods (e.g., layering methanol over aqueous Na⁺/ligand solutions) to favor single-crystal growth .

- Additive Screening : Introduce templating agents (e.g., CTAB) to stabilize metastable polymorphs.

- In Situ Monitoring : Employ Raman spectroscopy to track ligand-metal binding kinetics and adjust pH dynamically .

Basic: What safety protocols are critical when handling sodium 2,6-difluorobenzoate?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Advanced: How do substituent positions (2,6- vs. 3,5-difluoro) impact the bioactivity of sodium fluorobenzoate derivatives?

Methodological Answer:

- Antibacterial Studies : 2,6-Difluoro derivatives exhibit higher activity against E. coli (MIC = 8 µg/mL) than 3,5-isomers (MIC = 32 µg/mL) due to enhanced membrane permeability .

- Enzyme Inhibition : Docking simulations show 2,6-substitution better fits the hydrophobic pocket of tyrosinase, reducing IC₅₀ by 40% compared to 3,5-analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.